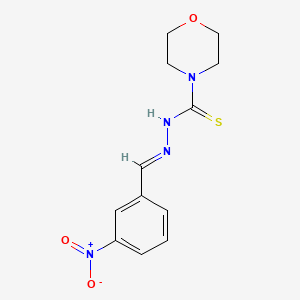
N'-(3-nitrobenzylidene)-4-morpholinecarbothiohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-(3-nitrobenzylidene)-4-morpholinecarbothiohydrazide, also known as NBMC, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. NBMC is a yellow crystalline solid with a molecular formula of C12H13N3O3S and a molecular weight of 287.32 g/mol. In
Mécanisme D'action
The mechanism of action of N'-(3-nitrobenzylidene)-4-morpholinecarbothiohydrazide is not fully understood. However, it has been suggested that N'-(3-nitrobenzylidene)-4-morpholinecarbothiohydrazide may exert its antimicrobial activity by disrupting the cell membrane of bacteria. N'-(3-nitrobenzylidene)-4-morpholinecarbothiohydrazide has also been shown to induce apoptosis in cancer cells, suggesting that it may have potential as an anticancer agent.
Biochemical and Physiological Effects:
N'-(3-nitrobenzylidene)-4-morpholinecarbothiohydrazide has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. N'-(3-nitrobenzylidene)-4-morpholinecarbothiohydrazide has also been shown to inhibit the proliferation of cancer cells and induce apoptosis. Additionally, N'-(3-nitrobenzylidene)-4-morpholinecarbothiohydrazide has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
N'-(3-nitrobenzylidene)-4-morpholinecarbothiohydrazide has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high yield. N'-(3-nitrobenzylidene)-4-morpholinecarbothiohydrazide is also stable and can be stored for extended periods. However, N'-(3-nitrobenzylidene)-4-morpholinecarbothiohydrazide has some limitations. It has low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, N'-(3-nitrobenzylidene)-4-morpholinecarbothiohydrazide has not been extensively studied in vivo, and its safety and toxicity profile are not well understood.
Orientations Futures
There are several future directions for the study of N'-(3-nitrobenzylidene)-4-morpholinecarbothiohydrazide. One potential area of research is the development of N'-(3-nitrobenzylidene)-4-morpholinecarbothiohydrazide-based fluorescent probes for the detection of metal ions. Another area of research is the investigation of N'-(3-nitrobenzylidene)-4-morpholinecarbothiohydrazide as a potential anticancer agent. Further studies are needed to elucidate the mechanism of action of N'-(3-nitrobenzylidene)-4-morpholinecarbothiohydrazide and its potential therapeutic applications. Additionally, more research is needed to understand the safety and toxicity profile of N'-(3-nitrobenzylidene)-4-morpholinecarbothiohydrazide.
Méthodes De Synthèse
The synthesis of N'-(3-nitrobenzylidene)-4-morpholinecarbothiohydrazide involves the reaction between 3-nitrobenzaldehyde and 4-morpholinecarbothiohydrazide in the presence of a catalyst, such as acetic acid or hydrochloric acid. The reaction yields N'-(3-nitrobenzylidene)-4-morpholinecarbothiohydrazide as a yellow crystalline solid with a high yield.
Applications De Recherche Scientifique
N'-(3-nitrobenzylidene)-4-morpholinecarbothiohydrazide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antimicrobial, antitumor, and anti-inflammatory properties. N'-(3-nitrobenzylidene)-4-morpholinecarbothiohydrazide has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
Propriétés
IUPAC Name |
N-[(E)-(3-nitrophenyl)methylideneamino]morpholine-4-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O3S/c17-16(18)11-3-1-2-10(8-11)9-13-14-12(20)15-4-6-19-7-5-15/h1-3,8-9H,4-7H2,(H,14,20)/b13-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVZCZDCIGAWYKL-UKTHLTGXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=S)NN=CC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C(=S)N/N=C/C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

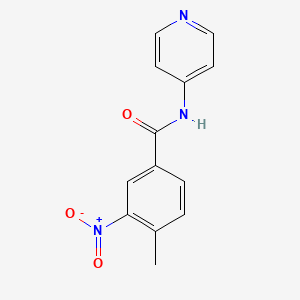
![N-{[(2-methylphenyl)amino]carbonothioyl}cyclohexanecarboxamide](/img/structure/B5746364.png)


![5-[(1-{4-[(4-fluorobenzyl)oxy]phenyl}-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-2,4-imidazolidinedione](/img/structure/B5746390.png)
![2-methoxy-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5746392.png)

![3-[2,5-dimethyl-3-(2-nitrovinyl)-1H-pyrrol-1-yl]pyridine](/img/structure/B5746406.png)
![benzyl [(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate](/img/structure/B5746407.png)
![methyl 2-{[3-(4-nitrophenyl)acryloyl]amino}benzoate](/img/structure/B5746412.png)
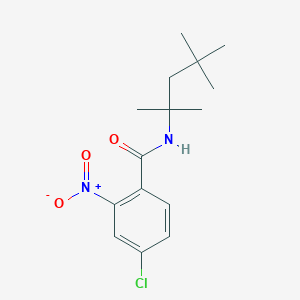
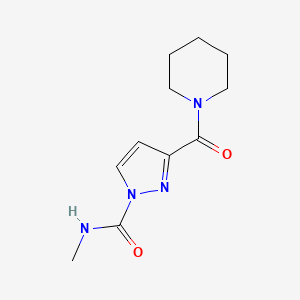
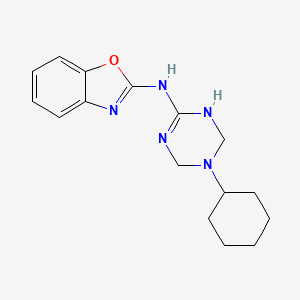
![4-[(4-phenyl-1-piperazinyl)carbonyl]morpholine](/img/structure/B5746442.png)